Leuprorelin

概要

説明

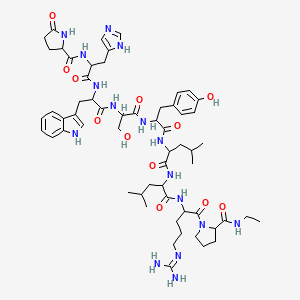

Leuprolide acetate is a synthetic nonapeptide that acts as a potent gonadotropin-releasing hormone receptor agonist. It is widely used in the treatment of various medical conditions, including prostate cancer, endometriosis, uterine fibroids, and central precocious puberty . Leuprolide acetate is known for its ability to downregulate sex steroid levels, making it effective in managing hormone-related disorders .

準備方法

Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In industrial settings, leuprolide acetate is often produced using a water-in-oil-in-water emulsion/solvent evaporation method. This method involves dissolving leuprolide acetate in water, followed by encapsulation in polylactic acid (PLA) microspheres. The microspheres are then subjected to solvent evaporation to obtain the final product .

化学反応の分析

Types of Reactions: Leuprolide acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.

Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed: The major product formed from these reactions is the final leuprolide acetate peptide, which is used in various pharmaceutical formulations .

科学的研究の応用

Treatment of Prostate Cancer

Leuprorelin is extensively used in the management of advanced prostate cancer. It acts by reducing serum testosterone levels, which are crucial for the growth of androgen-sensitive prostate cancer cells.

- Mechanism of Action : Continuous administration leads to desensitization of GnRH receptors, resulting in decreased luteinizing hormone and follicle-stimulating hormone levels, thereby lowering testosterone production .

- Clinical Evidence : Studies show that this compound effectively reduces prostate-specific antigen (PSA) levels and improves survival rates in patients with metastatic prostate cancer . In clinical trials involving Asian populations, this compound demonstrated significant efficacy and was well tolerated, with common side effects including hot flushes and mild hepatic dysfunction .

Management of Endometriosis

This compound is indicated for the treatment of endometriosis, aiming to alleviate symptoms such as pelvic pain and dysmenorrhea.

- Efficacy : In patients with endometriosis, this compound helps reduce endometriotic lesions and improve quality of life. It is often used as an initial treatment but is limited to a maximum duration of six months due to concerns about bone density loss .

- Combination Therapy : this compound can be combined with norethindrone acetate to mitigate bone mineral density loss during treatment .

Treatment of Uterine Leiomyomata (Fibroids)

This compound is also effective in managing uterine fibroids, particularly preoperatively.

- Preoperative Use : It helps reduce fibroid size and associated anemia when used with iron supplementation before surgery, thereby minimizing surgical complications .

- Symptomatic Relief : Even without surgery, this compound can alleviate symptoms related to fibroids by reducing their volume .

Central Precocious Puberty

In pediatric patients diagnosed with central precocious puberty, this compound is used to delay the onset of secondary sexual characteristics.

- Impact on Growth : By slowing down sexual maturation, this compound helps increase the predicted adult height by delaying the closure of growth plates .

Off-Label Uses

This compound has several off-label applications:

- Breast Cancer : It is being explored as a treatment option for hormone receptor-positive breast cancer in premenopausal women .

- Transgender Hormone Therapy : this compound is utilized for hormone therapy in male-to-female transgender patients .

- Management of Paraphilia and Hypersexuality : Its ability to lower testosterone levels makes it useful in treating these conditions .

Research and Future Applications

Recent studies are investigating additional potential uses for this compound:

- Alzheimer's Disease : Ongoing research is exploring the effects of this compound on neurodegenerative conditions due to its action on non-reproductive tissues where GnRH receptors are present .

- Polycystic Ovary Syndrome and Functional Bowel Disease : this compound is being tested for these conditions as well, indicating its diverse therapeutic potential beyond traditional applications .

Summary Table of Clinical Applications

作用機序

リュープロリド酢酸塩は、性腺刺激ホルモン放出ホルモン受容体アゴニストとして作用します。それは性腺刺激ホルモン放出ホルモン受容体に結合し、黄体形成ホルモンと卵胞刺激ホルモンのレベルが最初に急上昇します。 受容体の長時間の活性化は、これらのホルモンのダウンレギュレーションをもたらし、最終的にテストステロンやエストラジオールなどの性ステロイドのレベルを低下させます . このメカニズムは、ホルモン関連障害の治療における臨床効果をもたらします .

類似化合物:

ノレチンドロン: 子宮出血異常や子宮内膜症に使用されます.

エラグリックス: 子宮内膜症に用いられる別の性腺刺激ホルモン放出ホルモンアンタゴニスト.

独自性: リュープロリド酢酸塩は、性ステロイドレベルを持続的に抑制する能力においてユニークであり、ホルモン関連疾患の長期管理に非常に効果的です。 その長い半減期と徐放性デポ製剤への配合能力は、臨床的な有用性をさらに高めます .

類似化合物との比較

Norethindrone: Used for abnormal uterine bleeding and endometriosis.

Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.

Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .

生物活性

Leuprorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions as a GnRH receptor agonist. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in gonadal steroid production. However, with continuous administration, this compound suppresses the secretion of LH and FSH, resulting in decreased levels of testosterone and estrogen. This mechanism is particularly beneficial in managing conditions that are dependent on these hormones.

Clinical Efficacy

This compound's efficacy has been demonstrated in various clinical settings:

- Prostate Cancer : this compound effectively reduces serum testosterone levels to castration levels (<50 ng/dL) within 2–6 weeks of treatment initiation. Studies have shown that it maintains these levels over extended periods with minimal adverse effects .

- Endometriosis : In women with endometriosis, this compound significantly decreases pelvic pain and reduces the size of endometrial lesions .

- Central Precocious Puberty : A clinical trial involving children with central precocious puberty reported that 95% of participants experienced effective suppression of gonadotropin levels after treatment with this compound .

Safety Profile

The safety profile of this compound has been established through numerous studies. Common adverse effects include hot flashes, injection site reactions, and mild hepatic dysfunction. Serious side effects are rare but can include cardiovascular events in susceptible individuals .

Summary of Adverse Effects

| Adverse Effect | Incidence (%) | Comments |

|---|---|---|

| Hot flashes | 40-50 | Commonly reported in men undergoing androgen deprivation therapy |

| Injection site reactions | 12 | Mild to moderate severity reported |

| Hepatic dysfunction | <5 | Generally mild and reversible |

Case Studies

- Prostate Cancer Management : In a study involving 71 patients treated with this compound for prostate cancer, all patients achieved serum testosterone levels within the castration range at 12 weeks. The mean age was 76.3 years, indicating that this compound is effective across various age groups .

- Treatment of Central Precocious Puberty : A clinical trial demonstrated that administration of this compound acetate depot (11.25 mg every 12 weeks) led to significant reductions in sex steroid levels and halted clinical pubertal development in children .

- Long-term Efficacy in Endometriosis : A longitudinal study showed that patients treated with this compound experienced sustained relief from symptoms associated with endometriosis over a treatment period extending up to 24 months .

Research Findings

Recent studies have provided insights into the long-term effects and optimal dosing regimens for this compound:

- Dosing Regimens : this compound can be administered in various formulations (monthly, quarterly). The choice depends on patient preference and clinical considerations .

- Quality of Life Improvements : Beyond hormonal suppression, patients reported improvements in quality of life metrics when treated with this compound for conditions like prostate cancer and endometriosis .

特性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。